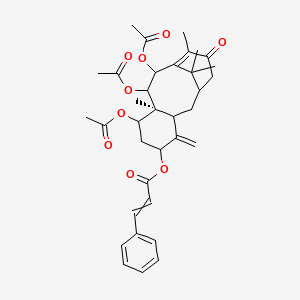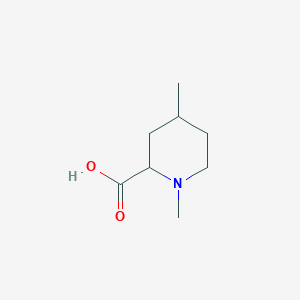
1,4-Dimethylpiperidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4R)-1,4-Dimethylpiperidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its piperidine ring structure, which is substituted with two methyl groups at the 1 and 4 positions and a carboxylic acid group at the 2 position. The stereochemistry of the compound is defined by the (2R,4R) configuration, indicating the specific spatial arrangement of the substituents.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4R)-1,4-Dimethylpiperidine-2-carboxylic acid can be achieved through several methods. One common approach involves the diastereoselective synthesis from commercially available starting materials. For instance, a concise synthesis of (2R,4R)-4-hydroxyproline has been developed, which can be further modified to obtain (2R,4R)-1,4-Dimethylpiperidine-2-carboxylic acid . The reaction conditions typically involve the use of zinc and magnesium enolates to achieve high diastereoselectivity.
Industrial Production Methods: Industrial production of (2R,4R)-1,4-Dimethylpiperidine-2-carboxylic acid often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions: (2R,4R)-1,4-Dimethylpiperidine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to obtain derivatives with desired properties.
Common Reagents and Conditions: Common reagents used in the reactions of (2R,4R)-1,4-Dimethylpiperidine-2-carboxylic acid include oxidizing agents like tert-butyl hydroperoxide and reducing agents such as sodium borohydride. The reaction conditions are typically mild to ensure the stability of the piperidine ring structure .
Major Products Formed: The major products formed from the reactions of (2R,4R)-1,4-Dimethylpiperidine-2-carboxylic acid depend on the type of reaction. For example, oxidation reactions may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups into the piperidine ring.
科学研究应用
(2R,4R)-1,4-Dimethylpiperidine-2-carboxylic acid has numerous applications in scientific research. In chemistry, it serves as a chiral building block for the synthesis of complex molecules. In biology, it is used to study enzyme-substrate interactions and protein-ligand binding. In medicine, the compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development. Additionally, in the industry, it is utilized in the production of fine chemicals and pharmaceuticals .
作用机制
The mechanism of action of (2R,4R)-1,4-Dimethylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The molecular targets may include enzymes involved in metabolic pathways, receptors, and transport proteins .
相似化合物的比较
Similar Compounds: Similar compounds to (2R,4R)-1,4-Dimethylpiperidine-2-carboxylic acid include other piperidine derivatives such as (2R,4R)-4-hydroxyproline and (2R,4R)-3-(3-mercaptopropionyl)thiazolidine-4-carboxylic acid . These compounds share structural similarities but differ in their functional groups and stereochemistry.
Uniqueness: The uniqueness of (2R,4R)-1,4-Dimethylpiperidine-2-carboxylic acid lies in its specific stereochemistry and the presence of both methyl and carboxylic acid groups. This unique combination of features makes it a valuable compound for various applications, particularly in the synthesis of chiral molecules and the study of stereochemical effects in biological systems.
属性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC 名称 |
1,4-dimethylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-6-3-4-9(2)7(5-6)8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11) |
InChI 键 |
RZIWEWJJKJVNCK-UHFFFAOYSA-N |
规范 SMILES |
CC1CCN(C(C1)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


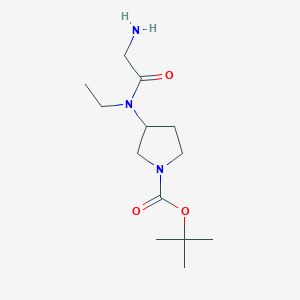
![(10R,13S,17R)-17-(2-aminoacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B14789249.png)
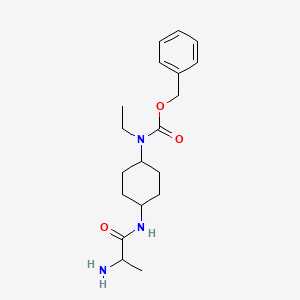
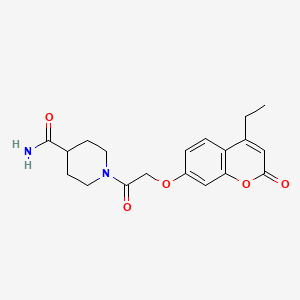

![3-Bromo-10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B14789285.png)

![5-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B14789289.png)
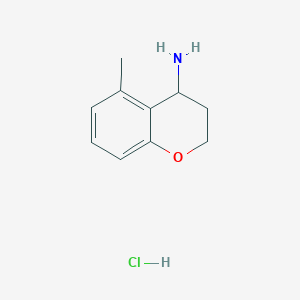


![2-amino-N-[(3-fluorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14789315.png)
![3,5-Diiodo-O-[3-iodo-4-(sulfooxy)phenyl]tyrosine](/img/structure/B14789343.png)
